3-Acetylthian-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylthian-4-one is an organic compound belonging to the thiopyran family Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing one of the carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylthian-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 1,3-diketone with a sulfur source, such as hydrogen sulfide or a thiol, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Acetylthian-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of agrochemicals, fragrances, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylthian-4-one depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiopyran-4-one: A simpler analog without the acetyl group.
Dihydro-2H-thiopyran-4(3H)-one: Lacks the acetyl group but shares the core structure.
3-acetyl-2H-thiopyran: Similar structure but without the dihydro modification.
Properties
CAS No. |
144535-06-8 |
---|---|
Molecular Formula |
C7H10O2S |
Molecular Weight |
158.215 |
IUPAC Name |
3-acetylthian-4-one |
InChI |
InChI=1S/C7H10O2S/c1-5(8)6-4-10-3-2-7(6)9/h6H,2-4H2,1H3 |
InChI Key |
CIWZKUDPJMGYSD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CSCCC1=O |
Synonyms |
4H-Thiopyran-4-one, 3-acetyltetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.